![molecular formula C15H17N3O5 B2846492 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate CAS No. 878951-61-2](/img/structure/B2846492.png)
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate
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Overview
Description
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in pre-clinical studies for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate is not fully understood, but it is believed to act through multiple pathways to exert its neuroprotective effects. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell death pathways. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate also has the ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects.
Biochemical and Physiological Effects:
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has been shown to reduce oxidative stress and inflammation in the brain, which are key contributors to neuronal damage and cell death in neurological disorders. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate also has the ability to promote neurogenesis and synaptic plasticity, which are important processes for maintaining cognitive function and learning. In addition, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has been found to improve cerebral blood flow and reduce edema, which can help to prevent secondary brain injury in traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has several advantages for lab experiments, including its high purity and stability, favorable pharmacokinetic properties, and ability to cross the blood-brain barrier. However, one limitation is that the exact mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its effects.
Future Directions
There are several future directions for the development of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate. One area of focus is the clinical development of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate for the treatment of traumatic brain injury, stroke, and Alzheimer's disease. Another area of interest is the development of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate as a neuroprotective agent for other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, there is potential for the use of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate in combination with other neuroprotective agents to enhance its effects. Further research is needed to fully understand the mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate and to optimize its therapeutic potential.
Conclusion:
In conclusion, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate is a novel neuroprotective agent that has shown promising results in pre-clinical studies for the treatment of various neurological disorders. Its ability to reduce oxidative stress and inflammation, promote neurogenesis and synaptic plasticity, and improve cerebral blood flow make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate involves the reaction of 3-nitrobenzoic acid with 2-amino-2-methyl-1-propanol to form the intermediate 3-nitrobenzyl alcohol. This intermediate is then reacted with 2-cyano-3-methylbutanoyl chloride to form the final product, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate. The synthesis method has been optimized to achieve high yield and purity of the final product.
Scientific Research Applications
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has been extensively studied for its neuroprotective properties in various pre-clinical models of neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. In these studies, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has been shown to reduce neuronal damage, inflammation, and oxidative stress, and improve cognitive function and motor deficits. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate has also been found to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for clinical development.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-10(2)15(3,9-16)17-13(19)8-23-14(20)11-5-4-6-12(7-11)18(21)22/h4-7,10H,8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLIZIIAILYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-nitrobenzoate |
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